Benzene, 1-trifluoromethyl-4-(3-methoxybenzyloxy)-3-nitro-
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Overview
Description
1-[(3-Methoxyphenyl)methoxy]-2-nitro-4-(trifluoromethyl)benzene is an aromatic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 1-[(3-methoxyphenyl)methoxy]-2-nitro-4-(trifluoromethyl)benzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol, 2-nitro-4-(trifluoromethyl)benzene, and appropriate reagents.
Reaction Steps:
Reaction Conditions: These reactions typically require specific conditions such as controlled temperatures, catalysts, and solvents to achieve high yields and purity.
Chemical Reactions Analysis
1-[(3-Methoxyphenyl)methoxy]-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and electrophiles (e.g., halogens, nitric acid).
Scientific Research Applications
1-[(3-Methoxyphenyl)methoxy]-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological systems.
Mechanism of Action
The mechanism of action of 1-[(3-methoxyphenyl)methoxy]-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups:
Molecular Targets: The nitro and trifluoromethyl groups can interact with enzymes and receptors, affecting their activity.
Pathways Involved: The compound may modulate biochemical pathways by binding to specific proteins or altering cellular processes.
Comparison with Similar Compounds
1-[(3-Methoxyphenyl)methoxy]-2-nitro-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-[(3-Methoxyphenyl)methoxy]-2-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-[(3-Methoxyphenyl)methoxy]-4-(trifluoromethyl)benzene:
1-[(3-Methoxyphenyl)methoxy]-2,4-dinitrobenzene:
These comparisons highlight the unique combination of functional groups in 1-[(3-methoxyphenyl)methoxy]-2-nitro-4-(trifluoromethyl)benzene, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H12F3NO4 |
---|---|
Molecular Weight |
327.25 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methoxy]-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H12F3NO4/c1-22-12-4-2-3-10(7-12)9-23-14-6-5-11(15(16,17)18)8-13(14)19(20)21/h2-8H,9H2,1H3 |
InChI Key |
ZAKDFJPZFUEUFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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